2-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
2-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenoxy group and a thiazolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of 2-methoxyphenol: This can be achieved by methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Preparation of 2-(2-methoxyphenoxy)acetic acid: This involves the reaction of 2-methoxyphenol with chloroacetic acid in the presence of a base like potassium carbonate.
Formation of 2-(2-methoxyphenoxy)acetyl chloride: This is done by reacting 2-(2-methoxyphenoxy)acetic acid with thionyl chloride.
Synthesis of this compound: The final step involves the reaction of 2-(2-methoxyphenoxy)acetyl chloride with 2-aminothiazole in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens or nucleophiles can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide.
Reduction: Formation of 2-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study biological processes and pathways, particularly those involving thiazole-containing compounds.
Industrial Applications: It can be used in the development of new industrial chemicals and processes, particularly those involving acetamide derivatives.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group and the thiazolyl group can interact with different binding sites, leading to modulation of the target’s activity. The acetamide backbone can also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide
- 2-(2-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
- 2-(2-nitrophenoxy)-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
2-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxyphenoxy group and the thiazolyl group also provides a unique structural framework that can interact with specific molecular targets in a distinct manner compared to other similar compounds.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-9-4-2-3-5-10(9)17-8-11(15)14-12-13-6-7-18-12/h2-7H,8H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOFSIDEKTUARG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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